REACTION_CXSMILES
|
Cl[CH2:2][CH:3]1[CH2:7][CH2:6][O:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[CH2:14]([NH2:17])[CH2:15][NH2:16]>C(O)C>[O:5]1[CH2:6][CH2:7][CH:3]([CH2:2][NH:16][CH2:15][CH2:14][NH2:17])[CH2:4]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
ClCC1COCC1
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a 500 ml of round-bottomed flask
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
|
Smiles
|
O1CC(CC1)CNCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |